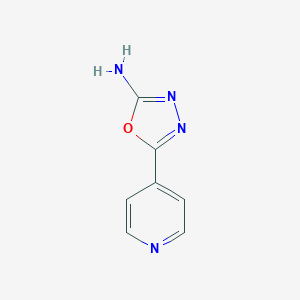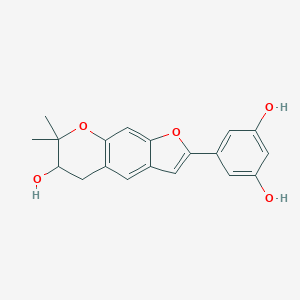![molecular formula C8H10N4S B175746 Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- CAS No. 13370-86-0](/img/structure/B175746.png)
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-, also known as PTU, is a potent inhibitor of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. PTU has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. In
Wirkmechanismus
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- inhibits thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide to iodine, which is necessary for the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- also inhibits the coupling of iodotyrosines, which prevents the formation of thyroid hormones.
Biochemische Und Physiologische Effekte
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been shown to decrease serum levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3). It also decreases the uptake of iodine by the thyroid gland, which further reduces the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- is a potent inhibitor of thyroid peroxidase, which makes it a valuable tool for studying thyroid hormone synthesis. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can also interfere with other enzymatic reactions, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may focus on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- may also be studied for its potential as an anti-cancer agent, as thyroid cancer cells are known to be highly dependent on thyroid hormone synthesis. Additionally, the development of more selective inhibitors of thyroid peroxidase may provide new insights into the regulation of thyroid hormone synthesis and lead to the development of more effective therapies for thyroid disorders.
Synthesemethoden
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- can be synthesized by the reaction between hydrazine hydrate and thiocarbohydrazide in the presence of acetic acid. The reaction yields Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- as a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has been extensively studied for its therapeutic potential in the treatment of hyperthyroidism, thyroid cancer, and autoimmune thyroiditis. It has been shown to inhibit thyroid hormone synthesis by blocking the oxidation of iodide to iodine, which is a critical step in the synthesis of thyroid hormones. Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune thyroiditis.
Eigenschaften
CAS-Nummer |
13370-86-0 |
|---|---|
Produktname |
Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]- |
Molekularformel |
C8H10N4S |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
InChI-Schlüssel |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
Kanonische SMILES |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Synonyme |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
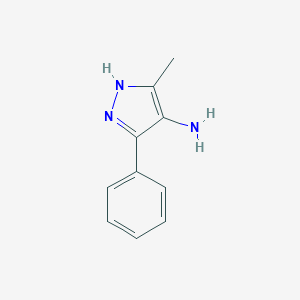
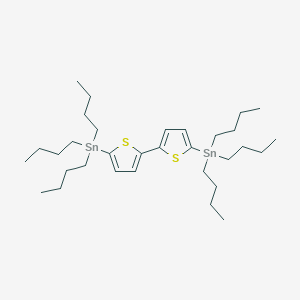
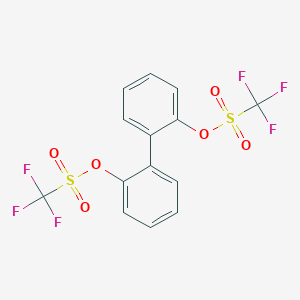
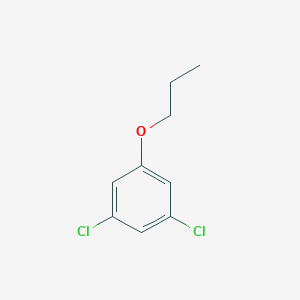
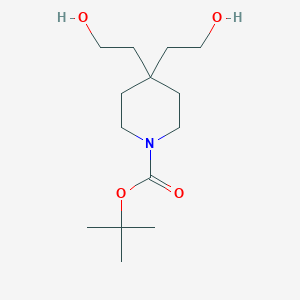
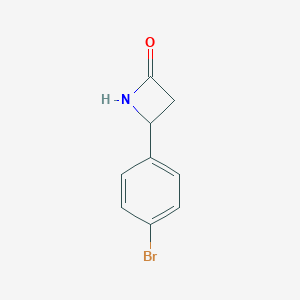
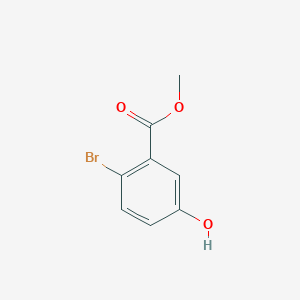
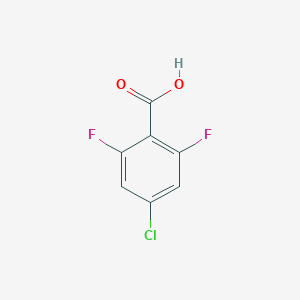
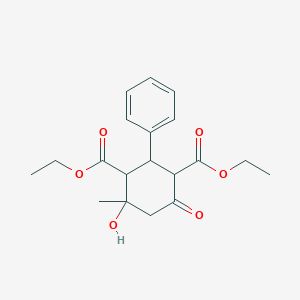
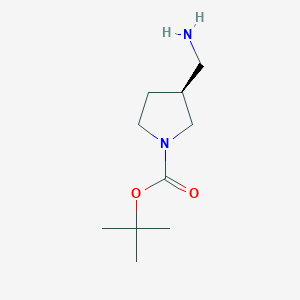
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
